molecular formula C9H9N3OS B2377315 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 106012-87-7

3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2377315
M. Wt: 207.25
InChI Key: QXSYTOYVAIKJSO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s appearance and its uses in various fields are also usually described.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with various reagents and the products formed.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

Researchers synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds closely related to 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives demonstrated potent anticonvulsant activity, highlighting their potential in treating seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis Techniques

Several studies focused on the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, employing different methods such as dithiocarbamate-anthranilic acid reaction and one-pot synthesis approaches. These methods offer advantages like simplicity, high yields, and eco-friendliness (Azizi & Edrisi, 2017); (Tiwari et al., 2008).

Eco-Friendly Synthesis

An eco-friendly rapid synthesis method was developed using choline chloride/urea deep eutectic solvent. This method is rapid, selective, and requires no catalyst, making it an environmentally friendly option (Molnar, Klenkar, & Tarnai, 2017).

Antibacterial Activity

Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, including those similar to the compound , were synthesized and tested for antibacterial activity. These compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Osarumwense, 2022).

Biological Activities of Derivatives

A library of azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was synthesized and characterized. These compounds were evaluated for various biological activities, further expanding the potential applications of such derivatives (Saeed, Mahmood, & Flörke, 2014).

Synthesis via Heteropolyacids

Heteropolyacids were used as catalysts in the synthesis of 3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. This method demonstrates the versatility and adaptability of the synthesis process for such compounds (Allameh, Heravi, Hashemi, & Bamoharram, 2011).

Synthesis and Characterization

Further research includes the synthesis and characterization of additional derivatives, highlighting the diverse potential of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one compounds in scientific research, ranging from antimicrobial to potential anticonvulsant applications (Almarhoon et al., 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling it.


Future Directions

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properties

IUPAC Name

3-amino-6-methyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5-2-3-7-6(4-5)8(13)12(10)9(14)11-7/h2-4H,10H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSYTOYVAIKJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)N(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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